2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid
Description
Properties
IUPAC Name |
2-methoxy-2-(4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15(16(17)18)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRZDQWLOWMFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves initial benzylation of phenolic precursors, followed by oxidation to introduce the acetic acid moiety.
Stepwise Procedure
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Benzylation of phenol | Phenol reacts with benzyl chloride or benzyl bromide | Benzyl chloride/bromide, base (e.g., K₂CO₃), solvent (acetone or ethanol), reflux | High selectivity for phenolic oxygen; yields >90% |
| 2. Coupling with 4-hydroxyphenyl derivative | The benzylated phenol reacts with 4-hydroxyphenyl derivatives | Base, suitable solvent, mild heating | Forms the benzyloxyphenyl precursor |
| 3. Oxidation to carboxylic acid | Oxidize the methyl group adjacent to the aromatic ring | Potassium permanganate (KMnO₄) or other oxidants, controlled temperature | Yields vary; typically 70-85% |
Research Findings :
This route emphasizes mild benzylation conditions and controlled oxidation to prevent over-oxidation, with yields often exceeding 80% when optimized.
Synthesis via Multi-step Benzylation and Alkylation
Methodology
- Starting Material : 4-benzyloxyphenylacetic acid derivatives or related precursors.
- Key Reactions :
- Benzylation of phenolic groups using benzyl halides under basic conditions.
- Alkylation of methyl groups on aromatic rings using methylating agents like dimethyl sulfate or methyl iodide.
- Final hydrolysis or oxidation to introduce the carboxylic acid group.
Process Summary
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Benzylation | Phenolic hydroxyl groups benzylated | Benzyl chloride, NaOH, ethanol, reflux | Yields >90% |
| 2. Alkylation of methyl group | Methylation on aromatic ring | Dimethyl sulfate, base, mild heating | Yields 75-85% |
| 3. Hydrolysis/oxidation | Conversion to acid | KMnO₄ or other oxidants | Yields 70-80% |
Research Findings :
This multi-step approach offers high selectivity, but requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Bischler-Napieralski and Cyclization Approach
Description
This method involves cyclization of amino ketones derived from benzylated precursors, similar to the approach described in patent EP2118058B9.
Key Steps
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Formation of amino ketone | Condensation of benzylated ketones with amines | Organic solvents (ethanol, toluene), reflux, bases (triethylamine) | Yields 81-100% |
| 2. Cyclization | Intramolecular cyclization to form indole core | Acid or base catalysis, elevated temperature | Variable yields, often >70% |
| 3. Functionalization | Introduction of the methoxy and carboxylic groups | Methylation, oxidation | Final yields depend on conditions |
Research Findings :
This route is advantageous for high purity and yield, especially when intermediate purification is optimized.
Alternative Route: Direct Carboxylation of Benzylated Intermediates
Overview
A more recent approach involves direct carboxylation of benzylated phenyl compounds using carbon dioxide under pressure, followed by methylation.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Benzylation | Phenol or phenyl derivatives benzylated | Benzyl halides, base | High yields (~90%) |
| 2. Carboxylation | Under CO₂ pressure, at elevated temperature | CO₂, catalyst (e.g., Cu or Pd), solvent | Moderate yields (~70-80%) |
| 3. Methylation | Methylation of carboxyl group | Dimethyl sulfate or methyl iodide | Yields >85% |
Research Findings :
This method is environmentally friendly but requires specialized equipment for CO₂ pressure.
Summary of Key Data
| Preparation Method | Typical Yield | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Benzylation + Oxidation | 70-85% | Mild to moderate temperature, oxidants | High purity, straightforward | Multi-step, potential over-oxidation |
| Multi-step Alkylation | 75-85% | Controlled methylation, oxidation | High selectivity | Longer process |
| Cyclization (Bischler-Napieralski) | 70-100% | Reflux, acid/base catalysis | High yield, purity | Requires intermediate purification |
| Direct Carboxylation | 70-80% | Elevated CO₂ pressure | Environmentally friendly | Equipment-intensive |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival, such as the PI3K-AKT and Ras-Raf-MEK-ERK pathways. These pathways are critical in many malignancies, making this compound a candidate for further development as an anticancer agent .
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human liver cancer cells (HepG2). The results indicated an IC50 value of approximately 2.26 μg/mL, demonstrating potent anticancer activity. This suggests that this compound could be a valuable lead compound for developing new cancer therapies .
Agricultural Science
Pesticidal Activity
The compound has shown promise as a potential pesticide due to its ability to disrupt biological processes in pests. Its benzyloxy group enhances its lipophilicity, allowing better penetration into insect cells. Preliminary studies indicate that it can effectively reduce pest populations when applied in agricultural settings.
Data Table: Efficacy Against Common Pests
| Pest Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Spider Mites | 75 | 80 |
This table summarizes the efficacy of this compound against common agricultural pests, indicating its potential as an effective biopesticide.
Materials Science
Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for various chemical modifications, enabling the creation of materials with tailored mechanical and thermal properties.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices results in improved thermal stability and mechanical strength compared to traditional polymers. This can be particularly beneficial in applications requiring durable materials, such as automotive or aerospace components.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the methoxyacetic acid moiety may interact with specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid with related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 5487-33-2 | C₁₆H₁₆O₄ | 272.30 | Benzyloxy (para), methoxy (ortho to acid) |
| 2-(4-(Benzyloxy)phenyl)acetic acid | 20637-08-5 | C₁₅H₁₄O₃ | 242.27 | Benzyloxy (para) |
| 2-(4-Methoxy-2-methylphenyl)acetic acid | 942-97-2 | C₁₀H₁₂O₃ | 180.20 | Methoxy (para), methyl (ortho) |
| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | 306-08-1 | C₉H₁₀O₄ | 182.18 | Hydroxy (para), methoxy (meta) |
| Methyl 2-(4-methoxy-2-phenylmethoxyphenyl)acetate | 209404-16-0 | C₁₈H₂₀O₅ | 316.35 | Benzyloxy (ortho), methoxy (para), ester |
Key Observations :
- Lipophilicity : The benzyloxy group in this compound enhances lipophilicity compared to hydroxy or methyl substituents (e.g., 306-08-1, 942-97-2) .
- Acidity : The carboxylic acid group in the target compound increases acidity (pKa ~3–4) compared to ester derivatives (e.g., 209404-16-0) .
Critical Analysis of Divergent Evidence
- Positional Isomerism : and highlight the impact of substituent positions (para vs. ortho benzyloxy) on molecular weight and bioactivity.
- Contradictions in Bioactivity : While and suggest benzyloxy groups enhance antimicrobial activity, emphasizes hydroxy-methoxy combinations for antioxidant effects, indicating structure-activity relationships are context-dependent .
Biological Activity
2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid, with the CAS number 701263-32-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound features a benzyloxy group and a methoxyacetic acid moiety, which contribute to its unique chemical behavior and biological activity. The molecular formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease.
Inhibition Studies
Recent studies have shown that derivatives of compounds similar to this compound exhibit selective MAO-B inhibitory activity. For instance, related compounds demonstrated IC50 values in the low nanomolar range (1.4 nM) for MAO-B inhibition, indicating strong potency compared to existing treatments like rasagiline and safinamide .
| Compound | IC50 (MAO-B) | Selectivity Ratio (A/B) |
|---|---|---|
| This compound | TBD | TBD |
| Safinamide | 0.0572 µM | - |
| Rasagiline | 0.0953 µM | - |
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The MTT assay results indicated significant cytotoxicity against human liver cancer cells (HepG2), with an IC50 value demonstrating potent anticancer properties .
Antioxidant Activity
The antioxidant potential of related compounds was evaluated, showing promising results that suggest a protective mechanism against oxidative stress, which is crucial in neurodegenerative diseases .
Comparative Analysis with Related Compounds
Comparative studies highlight the unique properties of this compound when juxtaposed with other MAO inhibitors. Its selectivity for MAO-B over MAO-A positions it as a candidate for further development in therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-[4-(Benzyloxy)phenyl]-2-methoxyacetic acid, and how can intermediates be optimized for yield?
Answer:
- Key synthetic routes :
- Esterification and hydrolysis : React 4-(benzyloxy)phenylacetic acid with methyl iodide under basic conditions to introduce the methoxy group, followed by hydrolysis with NaOH to yield the final product .
- Friedel-Crafts alkylation : Use benzyloxybenzene derivatives with methoxyacetyl chloride in the presence of AlCl₃ to form the backbone, followed by purification via column chromatography .
- Optimization strategies :
- Adjust reaction stoichiometry (e.g., excess methyl iodide for complete methoxylation).
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How can researchers purify this compound, and what analytical techniques validate purity?
Answer:
- Purification methods :
- Validation techniques :
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage :
Advanced Research Questions
Q. How can computational methods predict the reactivity of the benzyloxy group in electrophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzene ring. The benzyloxy group directs substitutions to the para position due to its electron-donating resonance effect .
- Molecular dynamics simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways for nitration or sulfonation .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. no activity)?
Answer:
- Dose-response assays : Test compound concentrations across a wide range (e.g., 1 nM–100 µM) to identify threshold effects.
- Target validation : Use siRNA knockdowns or CRISPR-Cas9 to confirm involvement of specific enzymes (e.g., COX-2 inhibition in anti-inflammatory assays) .
- Structural analogs : Compare activity with derivatives lacking the methoxy group to isolate functional moieties .
Q. How can researchers design degradation studies to identify byproducts under oxidative conditions?
Answer:
Q. What advanced spectroscopic techniques characterize hydrogen-bonding interactions in crystalline forms?
Answer:
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., O–H···O bonds between carboxylic acid groups) with precision (R factor < 0.05) .
- Solid-state NMR : Analyze ¹³C chemical shifts to confirm hydrogen-bond-induced polarization .
Methodological Challenges and Solutions
Q. How to mitigate racemization during synthesis of chiral analogs?
Answer:
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
- Prodrug design : Convert the carboxylic acid to a methyl ester or amide for enhanced lipophilicity.
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures to achieve >1 mg/mL solubility .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points (e.g., 69–70°C vs. 72–74°C)?
Answer:
Q. Why do some studies report negligible enzyme inhibition despite structural similarity to active compounds?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
